molecular formula C18H17N3OS B11424019 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B11424019
M. Wt: 323.4 g/mol
InChI Key: YEPJAFMNAVNQBJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound that features a unique structure combining an indole moiety with a thieno[3,2-b]pyrrole ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves the coupling of an indole derivative with a thieno[3,2-b]pyrrole precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Substitution: Bromine in acetic acid for bromination

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of halogenated indole derivatives

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thieno[3,2-b]pyrrole ring system may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to its combination of an indole moiety with a thieno[3,2-b]pyrrole ring system, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C18H17N3OS/c1-21-15-7-9-23-17(15)10-16(21)18(22)19-8-6-12-11-20-14-5-3-2-4-13(12)14/h2-5,7,9-11,20H,6,8H2,1H3,(H,19,22)

InChI Key

YEPJAFMNAVNQBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)NCCC3=CNC4=CC=CC=C43)SC=C2

Origin of Product

United States

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